molecular formula C11H11N2NaO4S B8518079 N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate CAS No. 67881-46-3

N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate

Cat. No. B8518079
Key on ui cas rn: 67881-46-3
M. Wt: 290.27 g/mol
InChI Key: AJGDJNRXDGNBHC-UHFFFAOYSA-M
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Patent
US04132803

Procedure details

Stable Hydrate of N-[3-Mercaptoacetylamino)benzoyl]-glycine Sodium Salt.-- An aqueous solution of 10% sodium hydroxide (65 ml. 0.1625 mole) is slowly added to a suspension of N-[3-(mercaptoacetylamino)benzoyl]glycine (43 g., 0.16 mole) in 230 ml. of tetrahydrofuran with cooling at 10-20° C. The mixture is warmed to about 20-25° C. and filtered from a trace of solid. Diluting the filtrate with 480 ml. of tetrahydrofuran promotes the formation of a suspension which is stirred for 2 hr. and collected. The collected material is washed with tetrahydrofuran and air dried to provide 50 g. (88.3 % yield) of N-[3-(mercaptoacetylamino)benzoyl]glycine sodium salt hydrated with 3.5 moles water, m.p. 68-120° C. (dec.).
[Compound]
Name
Hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glycine Sodium Salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
N-[3-(mercaptoacetylamino)benzoyl]glycine
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+:1].NCC([O-])=O.[OH-].[Na+].[SH:9][CH2:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([CH:24]=[CH:25][CH:26]=1)[C:17]([NH:19][CH2:20][C:21]([OH:23])=[O:22])=[O:18])=[O:12]>O1CCCC1>[Na+:1].[SH:9][CH2:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([CH:24]=[CH:25][CH:26]=1)[C:17]([NH:19][CH2:20][C:21]([O-:23])=[O:22])=[O:18])=[O:12] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
glycine Sodium Salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].NCC(=O)[O-]
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-[3-(mercaptoacetylamino)benzoyl]glycine
Quantity
43 g
Type
reactant
Smiles
SCC(=O)NC=1C=C(C(=O)NCC(=O)O)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered from a trace of solid
ADDITION
Type
ADDITION
Details
Diluting the filtrate with 480 ml
CUSTOM
Type
CUSTOM
Details
and collected
WASH
Type
WASH
Details
The collected material is washed with tetrahydrofuran and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide 50 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Na+].SCC(=O)NC=1C=C(C(=O)NCC(=O)[O-])C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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